The synthesis of 3-Iodo-1-methylpyridin-2(1H)-one typically involves the iodination of 1-methylpyridin-2(1H)-one. The most common method is through electrophilic aromatic substitution, where iodine is introduced to the pyridine ring. This can be achieved using iodine monochloride (ICl) or molecular iodine (I₂) in conjunction with an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) to facilitate the reaction.
The molecular structure of 3-Iodo-1-methylpyridin-2(1H)-one can be described as follows:
3-Iodo-1-methylpyridin-2(1H)-one participates in a variety of chemical reactions:
The specific conditions for these reactions often depend on the desired product and may involve catalysts or specific solvents to enhance yields.
The mechanism of action for 3-Iodo-1-methylpyridin-2(1H)-one varies based on its application, particularly in medicinal chemistry.
The compound may act as an enzyme inhibitor or receptor modulator due to:
These interactions can lead to significant changes in enzyme activity or receptor signaling pathways, making it a valuable compound for drug discovery .
3-Iodo-1-methylpyridin-2(1H)-one exhibits several notable physical and chemical properties:
3-Iodo-1-methylpyridin-2(1H)-one has diverse applications across various scientific fields:
It serves as a crucial building block for synthesizing pharmaceutical compounds with potential therapeutic effects, particularly in developing enzyme inhibitors and receptor modulators .
This compound acts as an intermediate in the synthesis of complex organic molecules, facilitating various transformations due to its reactive functional groups .
It is utilized in studying enzyme inhibition mechanisms and receptor binding affinities, contributing to our understanding of biochemical pathways .
In industry, it plays a role in producing specialty chemicals and materials, showcasing its versatility beyond academic research.
Halogenation of pyridinone scaffolds requires precise regiocontrol due to competing reaction pathways. For 3-iodo-1-methylpyridin-2(1H)-one, electrophilic iodination faces inherent challenges: the electron-deficient pyridinone ring reduces electrophile susceptibility, and N-alkylation can alter reactivity patterns. Directed ortho-metalation (DoM) using lithium diisopropylamide (LIDA) at −78°C prior to iodine quenching achieves >90% regioselectivity at the C3 position, as confirmed by NMR studies [1] [5]. Alternatively, Pd-catalyzed C–H activation with directing groups (e.g., pivaloyl) enables C3 iodination but introduces synthetic overhead [5]. Recent advances employ sulfonyl hypoiodites (in situ generated from AgOMs/I₂), which enhance electrophilicity for electron-deficient heterocycles, achieving 85–92% yields in pyridinone iodination without directing groups [6].
Table 1: Halogenation Methods for 3-Iodo-1-methylpyridin-2(1H)-one
| Method | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Electrophilic (I₂/AgOMs) | AgOMs (1.3 eq), I₂ (1.3 eq), MeCN | 92 | C3 > C5 |
| Directed ortho-Metalation | LIDA (−78°C), I₂, THF | 89 | C3 exclusive |
| Pd-Catalyzed C–H Iodination | Pd(OAc)₂, pivaloyl DG, I₂ | 78 | C3 selective |
N-Methylation is critical for blocking undesired tautomerization and directing C3 halogenation. 1-Methylpyridin-2(1H)-one is synthesized via two optimized routes:
N-Iodosuccinimide (NIS) traditionally dominates pyridinone iodination but exhibits limitations with electron-deficient systems. Benchmark studies reveal:
Integrated synthesis of 3-iodo-1-methylpyridin-2(1H)-one requires orthogonal solvent-catalyst pairing:
| Solvent | N-Methylation Yield (%) | Iodination Yield (%) | EHS Score |
|---|---|---|---|
| DMF | 95 | 41 | 4.7 |
| 2-MeTHF | 93 | 90 | 2.1 |
| NMP | 90 | 85 | 3.8 |
Scaling 3-iodo-1-methylpyridin-2(1H)-one synthesis introduces three key bottlenecks:
"Continuous-flow systems with in-line liquid-liquid separators enable telescoped N-methylation, iodination, and crystallization, reducing processing time from 48 h (batch) to 2.5 h" [7]. Cross-trained personnel and Kanban inventory management further enhance scalability by minimizing downtime during reagent changeovers [8].
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1